Tiopronin impurity 1
CAS No.: 6182-96-3
Cat. No.: VC17051273
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6182-96-3 |
|---|---|
| Molecular Formula | C7H11NO4S |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 2-(2-acetylsulfanylpropanoylamino)acetic acid |
| Standard InChI | InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11) |
| Standard InChI Key | XYGFNIWMWPGSGI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NCC(=O)O)SC(=O)C |
Introduction
Chemical Identity and Structural Properties
Tiopronin Impurity 1 is a dimeric disulfide derivative formed through oxidative coupling of two tiopronin molecules. The compound’s systematic IUPAC name, 2,2'-((2,2'-Disulfanediylbis(propanoyl))bis(azanediyl))diacetic acid, reflects its symmetrical structure featuring a central disulfide (-S-S-) bridge connecting two N-propanoylglycine moieties. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O<sub>6</sub>S<sub>2</sub> |
| Molecular Weight | 324.37 g/mol |
| Boiling Point | 700.6±60.0 °C (Predicted) |
| Density | 1.451±0.06 g/cm³ |
| pKa | 3.00±0.10 (Predicted) |
| FDA UNII | CK7MK77JLR |
The disulfide linkage’s redox sensitivity makes this impurity particularly susceptible to environmental factors, necessitating stringent storage conditions below 25°C in inert atmospheres .
Synthetic Origins and Process-Related Formation
During tiopronin synthesis, Impurity 1 primarily arises through three pathways:
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Oxidative dimerization: Thiol oxidation of tiopronin’s mercapto group under aerobic conditions or in the presence of trace metals
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Process intermediates: Incomplete purification of reaction intermediates during N-propanoylation of glycine precursors
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Storage degradation: Long-term storage of tiopronin solutions in oxygen-permeable containers
Accelerated stability studies demonstrate that Impurity 1 concentrations increase by 0.8-1.2% per month when tiopronin formulations are stored at 40°C/75% relative humidity, emphasizing the need for antioxidant stabilizers in final dosage forms .
Advanced Analytical Characterization
Modern pharmacopeial methods employ orthogonal analytical techniques for Impurity 1 quantification:
Chromatographic Separation
Reverse-phase HPLC methods utilizing C18 columns (250 × 4.6 mm, 5 μm) with mobile phases comprising 0.1% phosphoric acid and acetonitrile (95:5 v/v) achieve baseline separation of Impurity 1 from tiopronin and other related substances. Typical retention times range from 12.8-13.4 minutes under isocratic elution at 1.0 mL/min flow rates .
Mass Spectrometric Confirmation
LC-MS/MS analysis using electrospray ionization (ESI) in negative mode reveals characteristic ion clusters:
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Parent ion: m/z 323.08 [M-H]<sup>-</sup>
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Product ions: m/z 279.12 (loss of COOH), 235.09 (sequential decarboxylation), 120.04 (propanoyl-glycine fragment)
High-resolution Orbitrap MS confirms the molecular formula with a mass accuracy of <1.5 ppm, providing definitive structural confirmation .
Pharmacological Implications
While Tiopronin Impurity 1 lacks the free thiol group essential for tiopronin’s metal-chelating activity, preclinical studies reveal distinct biological effects:
| Study Model | Observed Effect | Concentration Range |
|---|---|---|
| P-gp Expressing Cells | Collateral sensitivity | 0.15-0.63 mM |
| MRP1 Transfected HEK | Reduced transporter expression | 0.26-0.60 mM |
| Hepatocyte Cultures | Glutathione depletion | >1.2 mM |
Notably, the impurity demonstrates selective cytotoxicity against multidrug-resistant cancer cell lines overexpressing ABCB1 (P-glycoprotein) and ABCC1 (MRP1) transporters, with resistance ratios (IC<sub>50</sub> parental/IC<sub>50</sub> MDR) reaching 51-fold in KB-V1 cells . This collateral sensitivity appears mediated through ABCB1 mRNA destabilization and subsequent P-gp downregulation, rather than direct transporter interaction .
Regulatory Status and Control Strategies
The International Council for Harmonisation (ICH) Q3B guidelines specify a reporting threshold of 0.10% and identification threshold of 0.15% for Tiopronin Impurity 1 in final drug products. Current control strategies involve:
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Process optimization: Maintaining reaction temperatures below 25°C during thiol protection/deprotection steps
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Lyophilization: Reducing aqueous degradation through freeze-dried formulations
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Packaging innovations: Using amber glass vials with oxygen-absorbing stoppers
Recent pharmacopeial updates (USP 43-NF 38) mandate impurity profiling using validated HPLC methods with detection limits ≤0.05% relative to tiopronin .
| Manufacturer | Packaging | Price | Purity |
|---|---|---|---|
| TRC | 250 mg | $185 | ≥95% |
| Medical Isotopes | 2.5 g | $2200 | ≥98% |
The compound’s unique disulfide structure and ABC transporter interactions make it valuable for:
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Developing MDR reversal agents in oncology
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Studying thiol-disulfide redox systems
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Validating stability-indicating analytical methods
Ongoing structure-activity relationship (SAR) studies focus on modifying the glycine backbone and disulfide bridge length to enhance transporter-specific effects while reducing oxidative stress liabilities .
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